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molecular formula C9H9BrO B1602089 6-Bromo-2,3-dihydro-1H-inden-5-ol CAS No. 32337-85-2

6-Bromo-2,3-dihydro-1H-inden-5-ol

Cat. No. B1602089
M. Wt: 213.07 g/mol
InChI Key: WXNQTFRWOCSCPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06964965B2

Procedure details

Four oven dried 40 mL vials with Teflon lined caps were used in parallel for the reaction. The sealed vials were used to avoid loss of MeI. Each of the the vials was loaded with a fourth of 6-bromoindan-5-ol (12.01 g, 56.36 mmol), K2CO3 (15.58 g, 112.72 mmol), DMF (147.5 mL) and MeI (14.03 mL, 225.45 mmol) respectfully. The vials were sealed and heated on the orbital shaker for a total of 11 hours at 51° C. The reactions in the four vials were combined, poured in water and extracted twice with ethyl acetate. The organics were combined, dried with Na2SO4, filtered and concentrated to give 12.6 grams of a crude yellow oil. The crude was purified using the in two batches (120 g columns, 5% ethyl acetate). Like fractions were combined to give 9.53 grams (74%) of 6-bromo-2,3-dihydro-1H-inden-5-yl methyl ether as a white solid and 2.29 grams (19%) of recovered 6-bromoindan-5-ol. IR (diffuse reflectance) 2958, 2468, 2428, 2415, 2350, 2337, 1482, 1466, 1392, 1311, 1278, 1260, 865, 835, 733 cm−1. Anal. Calcd for C10H11BrO: C, 52.89; H, 4.88; Br, 35.18. Found: C, 52.87; H, 4.79; N, 0.21. Found: Br, 35.27. X-Ray supports the structure.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
12.01 g
Type
reactant
Reaction Step Two
Name
Quantity
15.58 g
Type
reactant
Reaction Step Three
Name
Quantity
147.5 mL
Type
reactant
Reaction Step Four
Name
Quantity
14.03 mL
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
CI.[Br:3][C:4]1[CH:12]=[C:11]2[C:7]([CH2:8][CH2:9][CH2:10]2)=[CH:6][C:5]=1[OH:13].[C:14]([O-])([O-])=O.[K+].[K+].CN(C=O)C>O>[CH3:14][O:13][C:5]1[CH:6]=[C:7]2[C:11](=[CH:12][C:4]=1[Br:3])[CH2:10][CH2:9][CH2:8]2.[Br:3][C:4]1[CH:12]=[C:11]2[C:7]([CH2:8][CH2:9][CH2:10]2)=[CH:6][C:5]=1[OH:13] |f:2.3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CI
Step Two
Name
Quantity
12.01 g
Type
reactant
Smiles
BrC1=C(C=C2CCCC2=C1)O
Step Three
Name
Quantity
15.58 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Step Four
Name
Quantity
147.5 mL
Type
reactant
Smiles
CN(C)C=O
Step Five
Name
Quantity
14.03 mL
Type
reactant
Smiles
CI
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
51 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Four oven dried 40 mL vials with Teflon lined caps
CUSTOM
Type
CUSTOM
Details
were used in parallel for the reaction
CUSTOM
Type
CUSTOM
Details
The vials were sealed
EXTRACTION
Type
EXTRACTION
Details
extracted twice with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give 12.6 grams of a crude yellow oil
CUSTOM
Type
CUSTOM
Details
The crude was purified

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C2CCCC2=CC1Br
Measurements
Type Value Analysis
AMOUNT: MASS 9.53 g
YIELD: PERCENTYIELD 74%
Name
Type
product
Smiles
BrC1=C(C=C2CCCC2=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 2.29 g
YIELD: PERCENTYIELD 19%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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